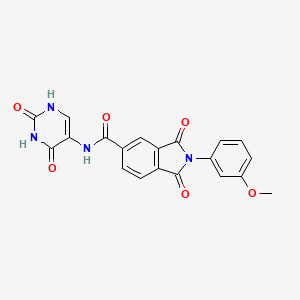![molecular formula C19H20N4O2 B6069592 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6069592.png)
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It also appears to inhibit the expression of various pro-inflammatory cytokines and enzymes, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress, and improve the antioxidant capacity of cells. It also appears to have a protective effect on the liver and kidney, reducing the risk of hepatotoxicity and nephrotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is its broad-spectrum antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide. One potential direction is the development of new formulations or delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide involves the reaction of 4-(4-morpholinyl)aniline with 2-(1H-benzimidazol-1-yl)acetic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(13-23-14-20-17-3-1-2-4-18(17)23)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRULRPBCUIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6069520.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069532.png)

![(4-chlorophenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6069547.png)
![2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol](/img/structure/B6069553.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6069563.png)
![methyl 5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6069565.png)

![N'~1~,N'~4~-bis[1-(4-hydroxyphenyl)ethylidene]terephthalohydrazide](/img/structure/B6069578.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6069582.png)
![(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6069585.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-6-(3-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6069590.png)